molecular formula C14H13N3O2S B3002850 N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1448069-09-7

N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B3002850
CAS No.: 1448069-09-7
M. Wt: 287.34
InChI Key: PXVCMPLQKMGJSZ-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. It features a hybrid scaffold combining pyridine, thiophene, and azetidine rings, which are privileged structures in the development of biologically active compounds. The pyridine moiety is a well-established pharmacophore in clinical agents, contributing to a wide spectrum of biological activities, including antibacterial and anticancer properties . Similarly, the thiophene-carboxamide component is a recognized scaffold in medicinal chemistry. Recent studies on structurally related N-(pyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated significant efficacy against resistant bacterial strains, such as extended-spectrum-β-lactamase (ESBL) producing E. coli , with molecular docking studies suggesting interaction with bacterial enzyme targets . The specific mechanism of action for this compound is yet to be fully elucidated and is an area for ongoing investigation. Researchers are exploring its potential as a key intermediate or final compound in projects targeting infectious diseases or oncology. The incorporation of the azetidine ring may influence the molecule's physicochemical properties and binding affinity, offering a promising avenue for optimizing drug-like characteristics. This compound is intended for use in non-clinical, in vitro studies only. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-pyridin-2-yl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-13(16-12-5-1-2-6-15-12)10-8-17(9-10)14(19)11-4-3-7-20-11/h1-7,10H,8-9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVCMPLQKMGJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: This could be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Pyridine and Thiophene Rings: These rings can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate halogenated intermediates.

    Amidation Reaction: The final step might involve the formation of the carboxamide group through an amidation reaction using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the pyridine ring could produce piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences and Similarities

Table 1: Key Structural Features of Analogs
Compound Name / Reference Core Heterocycles Substituents / Functional Groups Molecular Weight (g/mol) Potential Applications (Inferred)
Target: N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide Azetidine, thiophene, pyridine Thiophene-2-carbonyl, pyridin-2-yl carboxamide ~303.3 (estimated) Not explicitly stated
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide Thiophene, pyridine tert-Butylphenyl, phenylethyl, pyridin-2-yl ~459.6 Not stated (likely agrochemical)
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine, thiazole Methylsulfonyl, pyridin-3-yl-thiazole ~346.3 Pesticidal (e.g., tyclopyrazoflor)
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Imidazo-pyrazine, pyrrolidine, pyridine But-2-ynoyl, benzamide, pyridin-2-yl ~557.6 Pharmaceutical (solid formulations)
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene, triazole, pyridine Pyridin-3-yl-triazole, benzo[b]thiophene ~335.4 Not explicitly stated

Key Comparative Analysis

Heterocyclic Systems and Bioactivity
  • Thiophene vs. Thiazole/Thiadiazole: The target’s thiophene-2-carbonyl group (electron-rich sulfur heterocycle) contrasts with thiazole derivatives (e.g., ), which introduce an additional nitrogen atom.
  • Azetidine vs.
Pyridine Substituent Positioning
  • Pyridin-2-yl (target) vs. Pyridin-3-yl (e.g., ) : The ortho-positioned nitrogen in pyridin-2-yl may facilitate stronger metal coordination or hydrogen bonding compared to meta-positioned pyridin-3-yl, influencing interactions with biological targets.
Carboxamide Linkage Variations
  • The target’s azetidine-3-carboxamide linkage differs from bulkier substituents in analogs like the tert-butylphenyl group in , which increases lipophilicity but may reduce solubility.
Structural Rigidity and Solubility
  • Azetidine vs.
  • Sulfonyl vs. Carbonyl Groups : Sulfonyl-containing analogs (e.g., ) exhibit higher polarity, likely enhancing aqueous solubility relative to the target’s thiophene carbonyl.

Biological Activity

N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.

Structural Overview

The compound consists of several key components:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
  • Pyridine Moiety : Contributes to the compound's electronic properties.
  • Thiophene Carbonyl Group : Imparts distinct chemical reactivity and biological interactions.

This structural diversity is believed to contribute to its unique biological properties compared to other conventional derivatives in medicinal chemistry.

Biological Activity

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth through cell wall synthesis disruption
AntiviralPotential inhibition of viral replication mechanisms
Neuroactive PropertiesModulation of neurotransmitter systems, potentially affecting mood and cognition

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biological pathways, including signal transduction and metabolic processes.

Case Studies

  • Antimicrobial Activity :
    A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against various bacterial strains. The azetidine core was identified as a crucial element for the observed activity, suggesting that modifications to this structure could enhance efficacy against resistant strains.
  • Antiviral Potential :
    Research exploring the antiviral properties of related compounds indicated that the pyridine moiety plays a vital role in inhibiting viral entry or replication. Further studies are warranted to confirm these effects specifically for this compound.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
N-(pyridin-2-yl)acetamidePyridine ring with acetamideAntimicrobial
1-(thiophen-2-carbonyl)piperidineThiophene carbonyl linked to piperidineAntiviral
N-(pyridin-2-yl)-1-(furan-2-carbonyl)azetidine-3-carboxamideFuran ring instead of thiopheneVaries

The presence of the thiophene ring in this compound may provide distinct electronic and steric properties compared to other heterocycles like furan or benzene, influencing its reactivity and binding interactions.

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